1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
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Overview
Description
1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the imidazolidinone ring via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. The piperidine and imidazolidinone rings contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Uniqueness
1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of an indole moiety, a piperidine ring, and an imidazolidinone structure. This unique combination provides the compound with distinct chemical and biological properties, making it a valuable target for research and development .
Properties
CAS No. |
61220-07-3 |
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Molecular Formula |
C18H23ClN4O |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
1-[1-[2-(5-chloro-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C18H23ClN4O/c19-14-1-2-17-16(11-14)13(12-21-17)3-7-22-8-4-15(5-9-22)23-10-6-20-18(23)24/h1-2,11-12,15,21H,3-10H2,(H,20,24) |
InChI Key |
SUGFXDIXTDSTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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